Pyrimidine, 2,4-dihydrazino-5-methyl-, hydrochloride
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Overview
Description
[(4-hydrazinyl-5-methylpyrimidin-2-yl)amino]azanium chloride is a chemical compound with the molecular formula C5H10ClN5 It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-hydrazinyl-5-methylpyrimidin-2-yl)amino]azanium chloride typically involves the reaction of 4-hydrazinyl-5-methylpyrimidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-hydrazinyl-5-methylpyrimidine
Reagent: Hydrochloric acid
Reaction Conditions: The reaction is conducted at room temperature with continuous stirring until the formation of [(4-hydrazinyl-5-methylpyrimidin-2-yl)amino]azanium chloride is complete.
Industrial Production Methods
In an industrial setting, the production of [(4-hydrazinyl-5-methylpyrimidin-2-yl)amino]azanium chloride may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or recrystallization.
Chemical Reactions Analysis
Types of Reactions
[(4-hydrazinyl-5-methylpyrimidin-2-yl)amino]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
[(4-hydrazinyl-5-methylpyrimidin-2-yl)amino]azanium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [(4-hydrazinyl-5-methylpyrimidin-2-yl)amino]azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
[(4-hydrazinyl-5-methylpyrimidin-2-yl)amino]azanium chloride can be compared with other pyrimidine derivatives, such as:
4-amino-5-methylpyrimidine: Similar structure but lacks the hydrazinyl group.
5-methyl-2-pyrimidinamine: Similar structure but lacks the hydrazinyl and chloride groups.
4-hydrazinyl-2-methylpyrimidine: Similar structure but lacks the chloride group.
The uniqueness of [(4-hydrazinyl-5-methylpyrimidin-2-yl)amino]azanium chloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
73941-14-7 |
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Molecular Formula |
C5H11ClN6 |
Molecular Weight |
190.63 g/mol |
IUPAC Name |
(2-hydrazinyl-5-methylpyrimidin-1-ium-4-yl)hydrazine;chloride |
InChI |
InChI=1S/C5H10N6.ClH/c1-3-2-8-5(11-7)9-4(3)10-6;/h2H,6-7H2,1H3,(H2,8,9,10,11);1H |
InChI Key |
CKBWUSFCINTUBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[NH+]=C(N=C1NN)NN.[Cl-] |
Origin of Product |
United States |
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